
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): is a titanium-based organometallic compound. It is known for its unique structure, which includes two tetrahydroindenyl groups and two fluorine atoms coordinated to a titanium center. This compound is of interest in the field of catalysis, particularly in polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) typically involves the following steps:
Preparation of the Ligand: The ligand, ethylenebis(4,5,6,7-tetrahydroinden-1-yl), is synthesized through a series of organic reactions starting from indene. The indene is hydrogenated to form tetrahydroindene, which is then reacted with ethylene to form the bis-ligand.
Formation of the Titanium Complex: The ligand is then reacted with a titanium precursor, such as titanium tetrachloride, in the presence of a fluorinating agent like hydrogen fluoride or a fluorine-containing compound. This results in the formation of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): undergoes several types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to form polyethylene and polypropylene.
Substitution: The fluorine atoms can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Polymerization: Common reagents include olefins (e.g., ethylene, propylene) and co-catalysts such as methylaluminoxane. Typical conditions involve moderate temperatures (50-100°C) and pressures (1-10 atm).
Substitution: Reagents such as alkyl lithium or Grignard reagents can be used for substitution reactions. These reactions are usually carried out at low temperatures (-78°C to 0°C) to prevent decomposition.
Major Products
Polymerization: The major products are high molecular weight polymers like polyethylene and polypropylene.
Substitution: The products depend on the substituent introduced, resulting in various titanium complexes with different properties.
科学研究应用
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): has several scientific research applications:
Catalysis: It is widely used as a catalyst in the polymerization of olefins, contributing to the production of various plastics.
Material Science: The compound is studied for its potential in creating new materials with unique properties.
Organometallic Chemistry: It serves as a model compound for studying the behavior of titanium complexes.
Biological Research: Although less common, it is explored for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism by which (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) exerts its effects, particularly in catalysis, involves the following steps:
Activation: The compound is activated by a co-catalyst, such as methylaluminoxane, which generates an active titanium species.
Coordination: The active titanium species coordinates to the olefin monomer.
Insertion: The olefin inserts into the titanium-carbon bond, leading to chain propagation.
相似化合物的比较
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): can be compared with other similar compounds, such as:
(R,R)-Ethylenebis(inden-1-yl)titanium dichloride: This compound has indene ligands instead of tetrahydroindene and chlorine atoms instead of fluorine. It is also used in olefin polymerization but has different catalytic properties.
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)titanium dichloride: Similar to the compound but with chlorine atoms instead of fluorine. It exhibits different reactivity and stability.
The uniqueness of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) lies in its specific ligand structure and the presence of fluorine atoms, which influence its catalytic activity and stability.
属性
CAS 编号 |
83462-46-8 |
|---|---|
分子式 |
C20H24F2Ti-2 |
分子量 |
350.3 g/mol |
IUPAC 名称 |
difluorotitanium;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide |
InChI |
InChI=1S/C20H24.2FH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+2/p-2 |
InChI 键 |
XWCMHJXJRTVCBX-UHFFFAOYSA-L |
规范 SMILES |
C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.F[Ti]F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
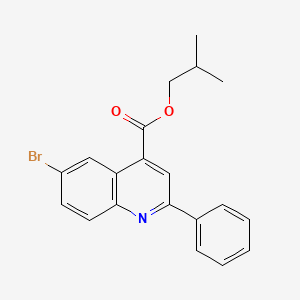
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
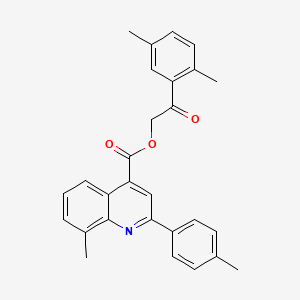
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)


![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
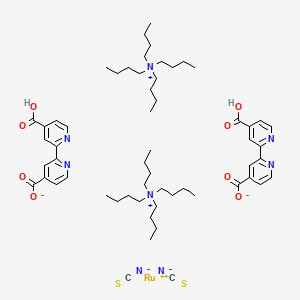
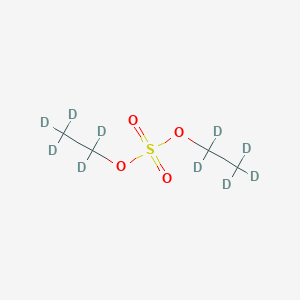

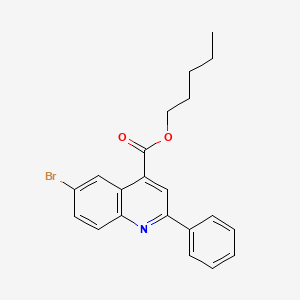
![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)
